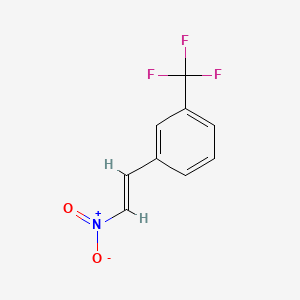

(E)-1-(2-Nitrovinyl)-3-(trifluoromethyl)benzene

Description

(E)-1-(2-Nitrovinyl)-3-(trifluoromethyl)benzene is a nitrovinyl-substituted aromatic compound characterized by a trifluoromethyl (-CF₃) group at the meta position of the benzene ring and a nitrovinyl (-CH₂-CH=NO₂) moiety at the para position. Its molecular formula is C₉H₆F₃NO₂, with a molecular weight of 217.15 g/mol . This compound is stored at -20°C to ensure stability and is typically dissolved in solvents like DMSO for experimental use . It is labeled as >97.00% pure, with validated quality control via COA (Certificate of Analysis) and SDS (Safety Data Sheet) .

Properties

IUPAC Name |

1-(2-nitroethenyl)-3-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3NO2/c10-9(11,12)8-3-1-2-7(6-8)4-5-13(14)15/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOKALPUCIXWJLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C=C[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601250808 | |

| Record name | 1-(2-Nitroethenyl)-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601250808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62248-94-6 | |

| Record name | 1-(2-Nitroethenyl)-3-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62248-94-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Nitroethenyl)-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601250808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(2-Nitrovinyl)-3-(trifluoromethyl)benzene typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with nitromethane in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction proceeds via a nitroaldol (Henry) reaction, followed by dehydration to form the desired nitrovinyl compound. The reaction conditions often include:

- Solvent: Ethanol or methanol

- Temperature: Room temperature to reflux

- Reaction time: Several hours to overnight

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(2-Nitrovinyl)-3-(trifluoromethyl)benzene can undergo various chemical reactions, including:

Oxidation: The nitrovinyl group can be oxidized to form corresponding nitro compounds.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Hydrogen gas with palladium on carbon, sodium borohydride

Substitution: Nucleophiles such as amines or thiols

Major Products Formed

Oxidation: Nitro compounds

Reduction: Amino compounds

Substitution: Substituted benzene derivatives

Scientific Research Applications

(E)-1-(2-Nitrovinyl)-3-(trifluoromethyl)benzene has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-1-(2-Nitrovinyl)-3-(trifluoromethyl)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The nitrovinyl group can undergo redox reactions, while the trifluoromethyl group can influence the compound’s lipophilicity and binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of (E)-1-(2-Nitrovinyl)-3-(trifluoromethyl)benzene, we compare it with analogs featuring trifluoromethyl and nitrovinyl groups or related structural motifs. Below is a detailed analysis:

Structural and Functional Group Comparisons

- This compound : Combines a strong electron-withdrawing trifluoromethyl group and a nitrovinyl substituent. The nitrovinyl group enhances electrophilicity, facilitating nucleophilic additions or cycloadditions.

- 1-(1-(3,3-Difluoropropa-1,2-dien-1-yl)cyclopropyl)-4-(trifluoromethyl)benzene : Contains a gem-difluoroallene (-CF₂-C≡C-) and a cyclopropane ring. The allene moiety offers distinct reactivity for gold-catalyzed fluoroarylation reactions .

Physicochemical Properties

Biological Activity

(E)-1-(2-Nitrovinyl)-3-(trifluoromethyl)benzene is an organic compound with significant potential in medicinal chemistry due to its unique structural features. Characterized by a nitrovinyl group and a trifluoromethyl group attached to a benzene ring, this compound has been investigated for its biological activity, particularly its interactions with various biomolecules and potential therapeutic applications.

Chemical Structure and Properties

- Chemical Formula : C₉H₆F₃NO₂

- Molecular Weight : 217.15 g/mol

- Structural Features :

- Nitrovinyl group ()

- Trifluoromethyl group ()

The presence of these groups significantly influences the compound's reactivity and biological interactions, making it a candidate for further research in drug development and other applications.

The biological activity of this compound is primarily attributed to the following mechanisms:

- Electrophilic Interactions : The nitrovinyl moiety can act as an electrophile, reacting with nucleophilic sites in biomolecules, which may lead to modulation of biochemical pathways.

- Enhanced Lipophilicity : The trifluoromethyl group increases the compound's lipophilicity, potentially enhancing its metabolic stability and bioavailability.

- Radical Chemistry : The compound may participate in radical reactions, influencing various biological processes.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Properties : Nitro-containing compounds are known for their antimicrobial effects. They can produce reactive intermediates that damage microbial DNA, leading to cell death .

- Anticancer Potential : Preliminary studies suggest that the compound may possess cytotoxic properties against certain cancer cell lines. The structural characteristics enhance its ability to interact with cancer-related biomolecules .

- Enzyme Inhibition : The compound has been explored for its potential to inhibit specific enzymes involved in inflammatory pathways, which could be beneficial in treating conditions like arthritis or other inflammatory diseases .

Research Findings and Case Studies

Several studies have highlighted the biological activity of this compound:

Case Study Example

In a study examining the cytotoxic effects of various nitro compounds, this compound was tested against glioblastoma multiforme cells. Results indicated significant antiproliferative activity at low concentrations, suggesting it could serve as a lead compound for further development in cancer therapy.

Q & A

Q. What are the key spectroscopic markers for identifying (E)-1-(2-Nitrovinyl)-3-(trifluoromethyl)benzene?

The compound is characterized by ¹H NMR and ¹³C NMR to confirm its structure. The nitrovinyl group exhibits distinct deshielded proton signals (δ ~7.5–8.5 ppm for the vinyl protons), while the trifluoromethyl (-CF₃) group appears as a singlet in ¹⁹F NMR (δ ~-60 to -65 ppm). High-resolution mass spectrometry (HRMS) validates the molecular formula C₈H₇NO₂F₃ (calc. 218.03 g/mol). Infrared (IR) spectroscopy confirms the nitro group (asymmetric stretching ~1520 cm⁻¹, symmetric ~1350 cm⁻¹) and C=C stretching (~1600 cm⁻¹) .

Q. What synthetic strategies are used to prepare this compound?

A common approach involves condensation reactions between 3-(trifluoromethyl)benzaldehyde and nitroethane derivatives under acidic or basic conditions. For example:

- Knoevenagel condensation : Using ammonium acetate or piperidine as a catalyst in ethanol or toluene, yielding the (E)-isomer selectively due to steric and electronic effects .

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes at 100°C) while maintaining >90% yield .

Advanced Research Questions

Q. How do reaction conditions influence the stereoselectivity of the nitrovinyl group?

The E-isomer is favored due to thermodynamic control in protic solvents (e.g., ethanol), where steric hindrance between the nitro group and trifluoromethyl substituent stabilizes the trans configuration. Polar aprotic solvents (e.g., DMF) or Lewis acids (e.g., ZnCl₂) may alter kinetics but typically retain E-selectivity. Z-isomer formation is rare unless photochemical or radical pathways are employed .

Q. What analytical challenges arise in quantifying this compound in complex matrices?

- Chromatographic interference : The compound’s polarity and nitro group can cause tailing in reverse-phase HPLC. Use of ion-pairing agents (e.g., tetrabutylammonium bromide) improves resolution.

- Mass spectrometry : Electrospray ionization (ESI) in negative mode enhances detection of the nitro group, while collision-induced dissociation (CID) fragments the vinyl moiety (m/z 149 for C₇H₄F₃⁺) .

Q. How can computational chemistry predict the compound’s reactivity in nucleophilic additions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) reveal:

- The nitrovinyl group acts as a Michael acceptor , with electrophilic character at the β-carbon (LUMO energy ~-1.5 eV).

- Substituent effects: The -CF₃ group lowers electron density on the benzene ring, reducing conjugation with the nitrovinyl moiety and enhancing reactivity toward soft nucleophiles (e.g., thiols) .

Q. What contradictions exist in reported catalytic applications of this compound?

- Contradiction : Some studies report high yields (>85%) in Diels-Alder reactions , while others note side reactions (e.g., nitro group reduction).

- Resolution : Trace moisture or acidic impurities can reduce the nitro group. Rigorous drying of solvents and reagents (e.g., molecular sieves) mitigates this .

Methodological Tables

Table 1. Key Synthetic Routes and Yields

| Method | Catalyst/Solvent | Temp (°C) | Yield (%) | Isomer Selectivity (E:Z) |

|---|---|---|---|---|

| Knoevenagel condensation | Piperidine/EtOH | 80 | 92 | >99:1 |

| Microwave-assisted | NH₄OAc/EtOH | 100 | 89 | 98:2 |

| Photochemical | None/CH₂Cl₂ | 25 | 45 | 60:40 |

Table 2. Computational Reactivity Parameters

| Parameter | Value (DFT) | Relevance |

|---|---|---|

| LUMO Energy (eV) | -1.52 | Electrophilicity at β-carbon |

| HOMO Energy (eV) | -7.89 | Stability toward oxidation |

| Fukui Index (f⁻) | 0.32 | Susceptibility to nucleophilic attack |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.